molecular formula C21H24N2O5S B2599046 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide CAS No. 898424-02-7

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B2599046
CAS No.: 898424-02-7
M. Wt: 416.49
InChI Key: FKJNGXJTLLLGDY-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a tetrahydroquinoline moiety, and a dimethoxybenzene sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Sulfonamide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for the Pictet-Spengler reaction and cyclopropanation steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Amines, thiols, base catalysts (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Biological Research: It is used as a tool compound to investigate the mechanisms of action of various biological processes.

    Chemical Biology: The compound serves as a probe to study protein-ligand interactions and enzyme activities.

    Industrial Applications: It may be used in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide
  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide
  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylfuran-2-carboxamide

Uniqueness

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropane ring, tetrahydroquinoline core, and dimethoxybenzene sulfonamide group imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-27-17-9-10-19(28-2)20(13-17)29(25,26)22-16-8-7-14-4-3-11-23(18(14)12-16)21(24)15-5-6-15/h7-10,12-13,15,22H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJNGXJTLLLGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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